2-(Hydroxymethyl)cyclobutanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Antibiotics Development

Scientific Field: Biochemistry and Pharmacology

Summary of the Application: 2-(Hydroxymethyl)cyclobutanone derivatives have been used as enzyme inhibitors in the development of new antibiotics . The bacterial enzyme diaminopimelate desuccinylase (DapE) is a promising antibiotic target, and several inhibitors with micromolar inhibitory potency have been identified .

Methods of Application or Experimental Procedures: A library of α-aminocyclobutanone amides and sulfonamides was designed and prepared, then screened for inhibition of DapE . Molecular docking was used to suggest the binding of the deprotonated hydrate of the strained cyclobutanone .

Results or Outcomes: The most potent inhibitor identified had an IC50 value of 23.1 µM, and a Ki value of 10.2 +/− 0.26 µM was determined through thermal shift analysis . Two separate Tm values were observed for H. influenzae DapE .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Cyclobutane and cyclobutanone derivatives, including 2-(Hydroxymethyl)cyclobutanone, have been used in the stereocontrolled synthesis and functionalization of cyclobutanes . These compounds are versatile organic molecules due to their inherent ring strain .

Methods of Application or Experimental Procedures: Various synthetic methods have been used to prepare cyclobutane and cyclobutanone derivatives, such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio-, and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .

Results or Outcomes: The selective modification of these structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively using certain reaction conditions .

Application in Material Science

Scientific Field: Material Science

Summary of the Application: 2-(Hydroxymethyl)cyclobutanone is used in the synthesis of various materials due to its unique chemical structure . The ring strain in cyclobutanone makes it a useful building block in the synthesis of polymers and other materials .

Methods of Application or Experimental Procedures: The compound can be used in various synthetic methods, such as ring-opening polymerization, to create new materials . The specific method of application would depend on the desired material .

Results or Outcomes: The outcomes of these syntheses can vary widely, but the use of 2-(Hydroxymethyl)cyclobutanone can lead to materials with unique properties due to the incorporation of the cyclobutanone ring .

Application in Drug Discovery

Scientific Field: Pharmacology

Summary of the Application: 2-(Hydroxymethyl)cyclobutanone can be used as a building block in the synthesis of various pharmaceutical compounds . Its unique structure can contribute to the biological activity of the resulting compounds .

Methods of Application or Experimental Procedures: The compound can be incorporated into larger structures through various synthetic methods, such as condensation reactions or cycloadditions . The specific method would depend on the target compound .

Results or Outcomes: The use of 2-(Hydroxymethyl)cyclobutanone in drug discovery can lead to the development of new drugs with improved efficacy or reduced side effects .

Application in the Synthesis of Complex Molecules

Scientific Field: Synthetic Chemistry

Summary of the Application: 2-(Hydroxymethyl)cyclobutanone can be used as a building block in the synthesis of complex molecules . Its unique structure and reactivity make it a valuable tool in the construction of complex molecular architectures .

Results or Outcomes: The use of 2-(Hydroxymethyl)cyclobutanone in the synthesis of complex molecules can lead to the development of new compounds with unique properties .

Application in the Development of New Materials

Summary of the Application: 2-(Hydroxymethyl)cyclobutanone is used in the development of new materials . Its unique chemical structure can contribute to the properties of the resulting materials .

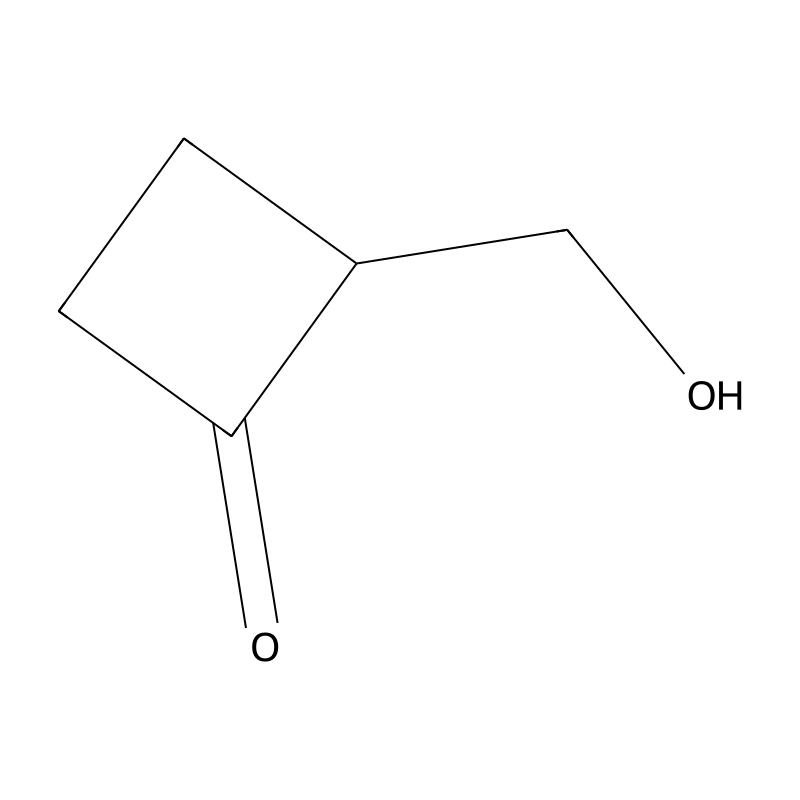

2-(Hydroxymethyl)cyclobutanone is a cyclic ketone characterized by the presence of a hydroxymethyl group attached to a cyclobutanone ring. Its chemical formula is CHO, and it features a four-membered carbon ring with a carbonyl (C=O) group and a hydroxymethyl (-CHOH) substituent. This compound is notable for its unique structural properties that influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

There is no documented information on the specific mechanism of action of 2-(Hydroxymethyl)cyclobutanone in any biological system.

As with any unknown compound, it's advisable to exercise caution when handling 2-(Hydroxymethyl)cyclobutanone. Specific hazard information is not available, but general safety practices for organic compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to chemical waste disposal regulations.

- Hydroxylation Reactions: The compound can undergo selective hydroxylation, particularly at the carbon adjacent to the carbonyl group, leading to the formation of α-hydroxy ketones. This reaction can be catalyzed using specific catalysts like P450 enzymes .

- Cycloaddition Reactions: It can also participate in [2 + 2] cycloaddition reactions, which are significant in forming larger cyclic structures .

- Triflation: The triflation of 2-(hydroxymethyl)cyclobutanone has been employed in synthesizing various derivatives, enhancing its utility in further chemical transformations.

Several methods for synthesizing 2-(hydroxymethyl)cyclobutanone have been reported:

- Direct Hydroxylation: Utilizing catalysts like Sharpless epoxidation catalysts allows for direct asymmetric α-hydroxylation of racemic 2-hydroxymethyl ketones, leading to high enantiomeric excess .

- Cycloaddition Techniques: The compound can be synthesized via [2 + 2] cycloaddition reactions involving appropriate precursors, which provide an efficient route to obtain this cyclic structure .

- Silylation Precursor Route: Starting from O-silylated derivatives provides another pathway for synthesizing spirocyclic analogs that include 2-(hydroxymethyl)cyclobutanone as an intermediate .

2-(Hydroxymethyl)cyclobutanone has potential applications in:

- Organic Synthesis: As a versatile building block for constructing more complex organic molecules.

- Medicinal Chemistry: Its derivatives may serve as precursors for pharmaceuticals or biologically active compounds.

- Material Science: The compound's unique structural properties could be explored in developing new materials or polymers.

Several compounds share structural similarities with 2-(hydroxymethyl)cyclobutanone, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxymethylcyclopentanone | Five-membered ring with hydroxymethyl group | Different ring strain and reactivity |

| Cyclobutanol | Hydroxyl group on cyclobutane | Lacks carbonyl functionality |

| 3-Hydroxymethylcyclobutanone | Hydroxymethyl at the third position | Variations in reactivity due to position |

| 1-Hydroxycyclobutane | Hydroxyl group at the first position | Altered sterics and electronic effects |

These compounds illustrate how variations in ring size and functional groups can significantly influence chemical behavior and potential applications.

Organocatalytic Enantioselective Tandem Condensation-Rearrangement Strategies

Organocatalytic methods have emerged as powerful tools for constructing enantiomerically enriched 2-(hydroxymethyl)cyclobutanone derivatives. A notable approach involves the tandem condensation/intramolecular rearrangement/proton transfer reaction between racemic α-hydroxycyclobutanone and benzylamines. This process, catalyzed by chiral organocatalysts such as diphenylprolinol trimethylsilyl (TMS) ether, achieves α-(benzylamino)cyclobutanones in good to high yields (60–85%) with moderate to high enantioselectivities (70–92% ee) . The mechanism proceeds through a keto-enol tautomerization step, where the catalyst induces asymmetry during the proton transfer stage.

For instance, Frongia et al. demonstrated that 2-hydroxycyclobutanone reacts with para-methoxybenzylamine in the presence of a cinchona alkaloid-derived catalyst, yielding the corresponding α-aminocyclobutanone with 82% ee . This methodology is adaptable to diverse aromatic and aliphatic amines, though aliphatic variants require longer reaction times and higher catalyst loadings. A comparative analysis of substrates and outcomes is provided in Table 1.

Table 1. Enantioselective Synthesis of α-Aminocyclobutanones via Tandem Condensation-Rearrangement

| Amine Substrate | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Benzylamine | Diphenylprolinol | 75 | 85 |

| 4-MeO-Benzylamine | Cinchona Squaramide | 80 | 92 |

| Cyclohexylmethylamine | TMS-Ether Derivative | 65 | 70 |

Sequential One-Pot Methylation/Stevens Rearrangement Protocols

Sequential one-pot reactions offer streamlined access to quaternary α-benzyl- and α-allyl-α-methylaminocyclobutanones. Starting from α-methylaminocyclobutanones, methylation with methyl iodide followed by Stevens rearrangement under basic conditions (e.g., KOtBu) generates products in 70–90% yield . The rearrangement proceeds via a radical-pair mechanism, where the stereochemistry at the cyclobutane core is preserved, enabling the construction of congested stereocenters.

For example, treatment of α-methylaminocyclobutanone with allyl bromide and subsequent heating in THF at 60°C affords α-allyl derivatives with >90% diastereoselectivity. This protocol is particularly valuable for synthesizing polycyclic architectures, such as cyclobuta[2,3-b]indolines, through intramolecular trapping of the rearranged intermediates.

Photochemical [2+2] Cycloaddition Approaches for Cyclobutanone Core Construction

Photochemical [2+2] cycloadditions provide direct access to the cyclobutanone skeleton. Copper(I)-catalyzed reactions between enones and alkenes under UV irradiation (λ = 254 nm) yield bicyclo[3.2.0]heptanes with cis-anti-cis stereochemistry . Ionic liquids such as [tmba][NTf2] enhance reaction efficiency by stabilizing the Cu(I) catalyst, enabling yields up to 71% for dicyclopentadiene dimerization.

Intramolecular variants further expand applicability. For instance, irradiation of norbornene-derived dienes produces exo-cyclobutane-fused products with 62% yield and >89:11 diastereomeric ratios. Recent advances in visible-light photocatalysis, utilizing eosin Y or ruthenium complexes, promise milder conditions and improved functional group tolerance.

Transition Metal-Catalyzed Functionalization of Cyclobutanone Precursors

Transition metals enable selective functionalization of cyclobutanone precursors. Palladium-catalyzed ring-opening reactions of cyclobutanone oximes, for example, generate β,γ-unsaturated nitriles via a palladacyclobutane intermediate . Similarly, rhodium-catalyzed C–H insertion reactions into cyclobutanes yield spirocyclic ketones, though applications to 2-(hydroxymethyl) derivatives remain underexplored.

A promising avenue involves nickel-catalyzed cross-coupling of cyclobutanone triflates with arylzinc reagents, which installs aryl groups at the hydroxymethyl position without ring scission. Preliminary studies report moderate yields (50–65%), highlighting opportunities for catalyst optimization.

Asymmetric Alcoholysis of Cyclic Anhydrides

One of the most successful applications involves the use of dihydroquinidine 4-phenylazide (DHQD-PHN) as a catalyst for the enantioselective alcoholysis of meso-cyclic anhydrides. This transformation has achieved remarkable selectivity, with enantiomeric excesses of 91-93% being routinely obtained. The reaction proceeds through a general base catalysis mechanism where the cinchona alkaloid forms a hydrogen-bonding complex with the alcohol nucleophile, activating it for selective attack on one of the enantiotopic carbonyl groups of the cyclic anhydride [4] [5].

The kinetic studies reveal first-order dependence on both the anhydride substrate and the cinchona alkaloid catalyst, supporting the proposed mechanism involving initial formation of an amine-alcohol hydrogen-bonding complex. This complex then undergoes selective nucleophilic attack, with the chiral environment provided by the catalyst determining the stereochemical outcome of the reaction [4].

Squaramide-Functionalized Cinchona Alkaloids

Recent developments have focused on squaramide-functionalized cinchona alkaloids, which exhibit enhanced catalytic performance in desymmetrization reactions. These bifunctional catalysts combine the basic quinuclidine nitrogen with the hydrogen-bonding capability of the squaramide moiety, enabling simultaneous activation of both nucleophile and electrophile components [2].

The squaramide-functionalized 9-amino-(9-deoxy)-epi-cinchonidine has shown exceptional performance in the desymmetrization of maleimides, achieving up to 99% yield with excellent stereoselectivity. The catalyst operates through a dual activation mode where the squaramide coordinates to the maleimide carbonyl group while the quinuclidine nitrogen activates the nucleophile through deprotonation [2].

Conformational Control and Stereoselectivity

The stereochemical outcome of cinchona alkaloid-catalyzed reactions is intimately linked to the conformational behavior of the catalyst. Nuclear magnetic resonance studies have revealed that the preferred conformational states of these alkaloids in solution directly correlate with their enantioselectivity in various transformations. The ability to control and predict these conformational preferences has enabled the development of more efficient catalytic systems [3] [6].

The conformational flexibility of cinchona alkaloids allows for adaptation to different substrate classes, making them versatile catalysts for diverse synthetic applications. This adaptability has been exploited in the development of catalyst libraries where minor structural modifications can lead to significant changes in selectivity and reactivity profiles [7].

Zirconium-Salen Complexes in Enantiospecific Oxidative Rearrangements

Zirconium-salen complexes have established themselves as highly effective catalysts for enantiospecific oxidative rearrangements, particularly in the context of asymmetric oxidation reactions involving cyclobutanone derivatives. These complexes combine the Lewis acidic properties of zirconium with the chelating ability of salen ligands to create chiral environments suitable for stereoselective transformations [8] [9].

Enantioselective α-Hydroxylation of β-Keto Esters

The most significant application of zirconium-salen complexes in cyclobutanone chemistry involves the enantioselective α-hydroxylation of β-keto esters. Using a chiral (1S,2S)-cyclohexanediamine backbone salen-zirconium(IV) complex as the catalyst, researchers have achieved exceptional results with cumene hydroperoxide as the oxidant. The reaction consistently delivers excellent yields (up to 99%) and outstanding enantioselectivities (up to 98% ee) [9] [10].

The success of this transformation lies in the ability of the salen-zirconium complex to coordinate the β-keto ester substrate while simultaneously activating the peroxide oxidant. The chiral environment created by the salen ligand ensures that the hydroxylation occurs with high stereoselectivity, generating valuable α-hydroxy β-keto ester products that serve as important intermediates in pharmaceutical synthesis [9].

Mechanistic Aspects of Zirconium-Salen Catalysis

The mechanism of zirconium-salen catalyzed oxidative rearrangements involves several key steps that contribute to the overall stereoselectivity. Initial coordination of the substrate to the zirconium center is followed by activation of the oxidant, creating a reactive intermediate that undergoes stereoselective oxidation. The salen ligand framework provides the necessary chiral environment while also stabilizing the various intermediates throughout the catalytic cycle [8] [11].

Computational studies have provided insights into the transition states involved in these transformations, revealing that the stereochemical outcome is determined by the relative energies of competing pathways. The bulky substituents on the salen backbone create steric bias that favors one enantiomer over the other, leading to the observed high enantioselectivities [8].

Asymmetric Dihydroxylation and Related Transformations

Zirconium-salen complexes have also been successfully applied in asymmetric dihydroxylation reactions, where they serve as effective catalysts for the stereoselective introduction of vicinal diol functionalities. These transformations are particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where precise stereochemical control is essential [12] [13].

The versatility of zirconium-salen systems is further demonstrated by their application in various other oxidative transformations, including epoxidation reactions and Baeyer-Villiger oxidations. In each case, the combination of zirconium's Lewis acidic properties with the chiral salen framework provides the necessary activation and selectivity for efficient synthetic transformations [11].

Recyclability and Practical Applications

One of the significant advantages of zirconium-salen catalysts is their potential for recyclability, which has important implications for large-scale synthetic applications. The catalyst can be recovered and reused multiple times without significant loss of activity or selectivity, making the process economically viable for industrial applications [9] [10].

The scalability of these transformations has been demonstrated through gram-scale reactions that maintain the same level of efficiency and selectivity observed in smaller-scale experiments. This practical applicability has contributed to the adoption of zirconium-salen catalysis in pharmaceutical manufacturing processes where cost-effectiveness and environmental considerations are paramount [9].

Nickel-Mediated [4+2+2] Cycloadditions with Diyne Systems

Nickel-catalyzed cycloaddition reactions have emerged as powerful tools for constructing complex polycyclic structures, with particular emphasis on [4+2+2] and [2+2+2] cycloadditions involving diyne systems. These transformations utilize the unique properties of nickel catalysts to promote selective bond formation and create architecturally complex molecules from relatively simple starting materials [14] [15].

Cycloaddition of Diynes with Tropone

A particularly notable application involves the nickel-catalyzed cycloaddition of diynes with tropone, which represents an unprecedented type of metal-catalyzed cycloaddition with aromatic tropone systems. The reaction utilizes a nickel/N-heterocyclic carbene catalyst to couple diynes to the C(α)–C(β) double bond of tropone, generating [5-6-7] fused tricyclic products with excellent regioselectivity [14] [16].

The mechanism of this transformation involves initial homo-oxidative coupling of the diyne on nickel(0) to form a nickelacyclopentadiene intermediate. This intermediate then undergoes an unusual 8π insertion of tropone, followed by a series of isomerizations and reductive elimination steps that ultimately yield the observed tricyclic products. The reaction demonstrates broad substrate scope and tolerates various functional groups, making it valuable for complex molecule synthesis [14].

Mechanistic Insights and Computational Studies

Theoretical calculations have provided crucial insights into the mechanism of nickel-catalyzed cycloadditions, revealing that the initial intramolecular oxidative cyclization of the diyne produces the key nickelacyclopentadiene intermediate. This intermediate's subsequent reaction with tropone follows a distinctive 8π insertion pathway, which is unprecedented in metal-catalyzed cycloadditions [14].

The computational studies have also elucidated the factors controlling regioselectivity in these reactions. The preference for formation of [5-6-7] fused products over [5-7-6] alternatives is attributed to the thermodynamic stability of the intermediates and the kinetic accessibility of the key transition states. Understanding these mechanistic details has enabled the development of more efficient catalytic systems and the prediction of reaction outcomes for new substrate combinations [14].

Cycloaddition with Methyleneaziridines and Nitriles

The scope of nickel-catalyzed cycloadditions has been extended to include reactions with methyleneaziridines and nitriles, each presenting unique mechanistic challenges and synthetic opportunities. The reaction with methyleneaziridines proceeds through a different pathway that involves initial oxidative addition of the aziridine to the nickel center, followed by alkyne insertion and reductive elimination [17].

Detailed computational studies of the methyleneaziridine cycloaddition have revealed that the preferred mechanism involves a combination of cod dissociative and cod associative pathways. The process comprises four main stages: oxidative addition, ligand substitution, alkyne insertion, and reductive elimination. Each alkyne moiety of the diyne substrate plays a specific role, with one acting as the reactant and the other serving as a coordinating ligand [17].

Synthetic Applications and Functional Group Tolerance

The synthetic utility of nickel-catalyzed cycloadditions is demonstrated by their broad functional group tolerance and the architectural diversity of the products obtained. These reactions can accommodate various substituents on both the diyne and the coupling partner, enabling the synthesis of complex molecules with multiple stereocenters and functional groups [15].

The functional group compatibility extends to esters, ethers, amides, and various aromatic substituents, making these transformations suitable for late-stage functionalization of complex molecules. The ability to introduce multiple rings and stereocenters in a single operation represents a significant advantage for synthetic efficiency [15].

Catalyst Development and Ligand Effects

The development of effective nickel catalysts for these transformations has required careful consideration of ligand effects and their impact on reactivity and selectivity. N-heterocyclic carbene ligands have proven particularly effective, providing the necessary electronic properties to promote the challenging cycloaddition reactions while maintaining catalyst stability [14] [15].

The choice of ligand significantly influences the reaction pathway and product distribution. For example, the use of different phosphine ligands in nickel-catalyzed cycloadditions can lead to different regioisomeric outcomes, demonstrating the importance of ligand selection in achieving desired synthetic targets [18].

Palladium-Promoted Methylenecyclobutane to Cyclopentanone Transformations

Palladium-catalyzed transformations of methylenecyclobutanes represent a powerful synthetic methodology for accessing cyclopentanone derivatives with high structural complexity and stereochemical control. These reactions exploit the inherent ring strain of the cyclobutane system to drive ring expansion processes that generate valuable five-membered ring products [19] [20].

Ring Expansion Mechanisms

The palladium-catalyzed ring expansion of methylenecyclobutanes to cyclopentanones proceeds through a well-defined mechanistic pathway that involves multiple steps, each contributing to the overall efficiency and selectivity of the transformation. The process begins with coordination of the methylenecyclobutane substrate to the palladium catalyst, followed by oxidative addition and subsequent ring expansion [19] [20].

The ring expansion step is particularly significant as it involves the formal insertion of the palladium center into the strained cyclobutane ring, leading to the formation of a five-membered palladacycle intermediate. This intermediate then undergoes reductive elimination to generate the cyclopentanone product while regenerating the active palladium catalyst [19].

Synthesis of 2-Alkylidenecyclopentanones

A particularly valuable application involves the synthesis of 2-alkylidenecyclopentanones via palladium-catalyzed carbopalladation and ring expansion of 1-(1-alkynyl)cyclobutanols. This transformation represents a convergent approach to complex cyclopentanone derivatives that would be difficult to access through alternative methods [21] [22].

The reaction involves four key steps: oxidative addition of an organic halide or triflate to palladium(0), regioselective intermolecular carbopalladation of the alkyne, regioselective ring expansion to form a palladacycle, and reductive elimination to generate the final product. The stereochemical outcome is typically excellent, with products obtained as single stereoisomers [21] [23].

Catalyst Systems and Optimization

The optimization of palladium catalyst systems for methylenecyclobutane transformations has revealed the importance of ligand selection and reaction conditions in achieving high efficiency and selectivity. The most effective systems typically employ palladium acetate in combination with triphenylphosphine, along with appropriate base and solvent combinations [21] [22].

The choice of base is particularly crucial, with diisopropylethylamine often providing optimal results. The reaction medium also plays a significant role, with dimethylformamide being the preferred solvent for many transformations. These optimized conditions enable the use of relatively mild reaction temperatures while maintaining high yields and selectivities [21].

Substrate Scope and Functional Group Compatibility

The substrate scope of palladium-catalyzed methylenecyclobutane transformations is remarkably broad, encompassing a wide range of substitution patterns and functional groups. The reactions tolerate various aromatic and aliphatic substituents, as well as different types of leaving groups on the coupling partners [24] [25].

The functional group compatibility extends to esters, ethers, amides, and halides, making these transformations suitable for complex molecule synthesis where multiple functional groups must be preserved. The ability to introduce complex substitution patterns in a single operation represents a significant synthetic advantage [24].

Mechanistic Studies and Stereochemical Control

Detailed mechanistic studies have provided insights into the factors controlling stereochemical outcomes in palladium-catalyzed ring expansion reactions. The stereochemistry is typically determined during the carbopalladation step, with the palladium center approaching the alkyne from the less hindered face [25].

The subsequent ring expansion occurs with retention of configuration, ensuring that the stereochemical information established during the initial carbopalladation is preserved in the final product. This mechanistic understanding has enabled the development of more efficient catalytic systems and the prediction of stereochemical outcomes for new substrate combinations [25].

Synthetic Applications in Natural Product Synthesis

The practical utility of palladium-catalyzed methylenecyclobutane transformations has been demonstrated through their application in natural product synthesis and pharmaceutical chemistry. These reactions provide efficient access to complex cyclopentanone frameworks that are common structural motifs in biologically active compounds [26].

The ability to construct multiple rings and stereocenters in a single operation makes these transformations particularly valuable for synthetic chemists working on complex targets. The mild reaction conditions and high functional group tolerance further enhance their utility in advanced synthetic applications [26].